molecular formula C24H28N6O B2652096 N4-(4-methylphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946320-96-3

N4-(4-methylphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2652096
CAS No.: 946320-96-3
M. Wt: 416.529
InChI Key: KMWICTAHHZNLII-UHFFFAOYSA-N
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Description

N4-(4-methylphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methylphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Substitution reactions: The core structure is then subjected to substitution reactions to introduce the desired functional groups, such as the 4-methylphenyl and 1-phenyl groups.

    Introduction of the propan-2-yloxypropyl group: This step involves the reaction of the intermediate compound with a suitable reagent to introduce the propan-2-yloxypropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N4-(4-methylphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in compounds with different functional groups.

Scientific Research Applications

N4-(4-methylphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N4-(4-methylphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N4-(4-methylphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.

    Other pyrazolo[3,4-d]pyrimidines: Compounds with the same core structure but different substituents can be compared to highlight the unique properties of this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-N-(4-methylphenyl)-1-phenyl-6-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O/c1-17(2)31-15-7-14-25-24-28-22(27-19-12-10-18(3)11-13-19)21-16-26-30(23(21)29-24)20-8-5-4-6-9-20/h4-6,8-13,16-17H,7,14-15H2,1-3H3,(H2,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWICTAHHZNLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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